N-[(4-fluorophenyl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by a 3-methyl substituent on the triazole ring and a 4-fluorobenzyl group on the acetamide side chain. Its molecular formula is C₁₇H₁₅FN₆O₂, with a molecular weight of 354.34 g/mol.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O2/c1-20-13-12(18-19-20)14(23)21(8-17-13)7-11(22)16-6-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMOZGTWRNLXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other indole derivatives, it may bind to its targets and modulate their activity
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities suggest that F5060-0070 might influence a range of biochemical pathways, but further studies are required to elucidate these effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F5060-0070 are currently unknown. Pharmacokinetic studies would provide valuable information about the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a novel compound with significant biological activity. This article provides a comprehensive analysis of its pharmacological properties based on diverse research findings.
- Molecular Formula : C13H12FN5O
- Molecular Weight : 269.27 g/mol
- CAS Number : 946240-54-6
Structure
The compound features a triazolo-pyrimidine core fused with a fluorophenyl moiety, which contributes to its biological activities. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit broad-spectrum antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.125 to 8 μg/mL against these pathogens .
Anticancer Potential
Recent investigations into the anticancer properties of triazolo-pyrimidine derivatives have revealed promising results:
- Cell Line Studies : A study identified a novel anticancer compound through screening that demonstrated significant cytotoxicity against cancer cell lines in multicellular spheroids. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
In a notable study published in 2019, researchers screened a library of compounds including this compound against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at low concentrations, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally similar triazolo[4,5-d]pyrimidine derivatives, focusing on substituent variations and their implications for physicochemical and biological properties.
Table 1: Structural Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: The 3-methyl group in the target compound may facilitate thionation reactions at the 7-oxo position, a feature observed in analogous triazolo-pyrimidines . This reactivity could enable synthesis of sulfur-containing derivatives with modified bioactivity.
Lipophilicity and Permeability :
- Halogenated derivatives (e.g., BK10288 with 3-chloro-4-fluorophenyl) exhibit higher logP values, suggesting improved membrane permeability but possible toxicity trade-offs .
- The target compound’s 4-fluorobenzyl group balances moderate lipophilicity with metabolic resistance to oxidative degradation, a trait critical for oral bioavailability .
Biological Activity Insights: 2-Substituted triazolo-pyrimidines (e.g., furan-2-ylmethyl in ) have shown adenosine receptor antagonism in prior studies, suggesting the target compound’s side chain could be optimized for similar applications . Low toxicity is reported for 3-alkyl/aryl-substituted derivatives (), aligning with the target compound’s 3-methyl group, which may confer safer pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
